molecular formula C21H18N2O4 B1427729 Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate CAS No. 1381944-48-4

Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate

Cat. No. B1427729
M. Wt: 362.4 g/mol
InChI Key: ISINRBPYTMKVOK-UHFFFAOYSA-N
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Description

“Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate” is also known as “Methyl 6-(4-Cbz-aminophenyl)pyridine-2-carboxylate”. It has a molecular weight of 362.38 and a molecular formula of C21H18N2O4 .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. Its IUPAC name is “methyl 6-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylate”. The structure includes a pyridine ring attached to a phenyl ring via an amide linkage .


Physical And Chemical Properties Analysis

The compound has several notable properties. It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 5, and a hydrogen bond donor count of 1. It has a rotatable bond count of 7 and a topological polar surface area of 77.5Ų. Its XLogP3 is 3.8 .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • A study by Redda et al. (1992) explored the synthesis of methyl-substituted phenyl(pyridyl)carbonylamino-1,2,3,6-tetrahydropyridines, demonstrating their potential as anti-inflammatory and analgesic agents. This research highlights the medicinal chemistry applications of compounds similar to Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate (Redda et al., 1992).

Synthesis of Pyridine and Fused Pyridine Derivatives

  • Al-Issa (2012) conducted research on the synthesis of various pyridine derivatives, which included reactions that are closely related to the chemical structure of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate. These derivatives have potential applications in the development of new pharmaceuticals (Al-Issa, 2012).

Aromatic Substitution Studies

  • Abramovitch and Saha (1966) studied the homolytic phenylation of picolines, which is relevant to understanding the chemical properties and reactivity of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate (Abramovitch & Saha, 1966).

Nuclear-Chemical Synthesis of Labeled Compounds

  • Research by Shchepina et al. (2007) involved the synthesis of tritium-labeled phenyl-substituted picoline derivatives, which is significant for the development of radiolabeled compounds for medical imaging and diagnostic purposes (Shchepina et al., 2007).

Antitumor Agents Synthesis

  • Agrawal et al. (1975) synthesized pyridine thiosemicarbazones with antineoplastic activity, demonstrating the potential of pyridine derivatives in cancer treatment. This research is related to the broader class of compounds that includes Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate (Agrawal et al., 1975).

Ultrasound-Assisted Synthesis and Antifungal Evaluation

  • Nimbalkar et al. (2016) conducted research on the synthesis of 5-(4-(benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones with promising antifungal activity. This study shows the application of similar compounds in developing new antifungal drugs (Nimbalkar et al., 2016).

properties

IUPAC Name

methyl 6-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-26-20(24)19-9-5-8-18(23-19)16-10-12-17(13-11-16)22-21(25)27-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISINRBPYTMKVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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